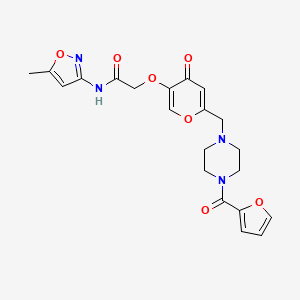

2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O7 and its molecular weight is 442.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a hybrid molecule that combines various pharmacologically active moieties, including a piperazine and a pyran derivative. Its complex structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C23H23N3O6 and a molecular weight of approximately 437.4 g/mol. The structural components include:

- A furan moiety, which is often associated with anti-inflammatory and anticancer properties.

- A piperazine ring, commonly found in many psychoactive drugs and known for its role in modulating neurotransmitter systems.

- A pyran derivative, which may contribute to its activity against various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, hybrid structures combining piperazine with other pharmacophores have shown effectiveness as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy due to their role in gene expression regulation .

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Structure Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Piperazine-Pyran Hybrid | 1.2 | HDACs |

| Compound B | Coumarin Analog | 0.9 | AChE |

| Compound C | Thiazole Derivative | 1.98 | Bcl-2 |

Neuropharmacological Effects

The piperazine component is known for its influence on serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Molecular docking studies have indicated that similar piperazine derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .

Case Studies

- Case Study on HDAC Inhibition : A study focused on the development of indole-piperazine hybrids demonstrated significant inhibition of HDACs, leading to reduced tumor growth in xenograft models. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis .

- Neuroprotective Effects : Another study investigated the neuroprotective effects of piperazine derivatives, finding that they could enhance cognitive function in animal models through AChE inhibition, thereby increasing acetylcholine levels in the brain .

The proposed mechanism of action for This compound involves:

- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as HDACs and AChE, the compound may alter cellular signaling pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could enhance synaptic transmission and neuroplasticity.

科学研究应用

Biological Activities

-

Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant growth inhibition against various cancer cell lines, suggesting that the compound may interfere with cancer cell proliferation and survival mechanisms. For example, related compounds with similar structural features have shown promising results in inhibiting tumor growth in models of breast and lung cancer .

- Antimicrobial Properties

- Neuropharmacological Effects

Case Study 1: Anticancer Studies

A study published in ACS Omega evaluated a series of compounds related to this structure for their anticancer properties. The results indicated that modifications to the furan and piperazine components significantly influenced anticancer activity, with some derivatives achieving over 80% inhibition in specific cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of novel derivatives based on this compound structure, assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity compared to existing antibiotics, highlighting the potential for developing new therapeutic agents .

Data Table: Summary of Biological Activities

化学反应分析

Hydrolysis of the Acetamide Group

The N-(5-methylisoxazol-3-yl)acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetic acid and 5-methylisoxazol-3-amine as products. This reaction is analogous to the hydrolysis of structurally similar acetamides observed in cephalosporin antibiotics .

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | Acetic acid derivative + 5-methylisoxazol-3-amine | Nucleophilic acyl substitution |

| Basic (NaOH, H₂O, 80°C) | Acetic acid derivative + 5-methylisoxazol-3-amine | Base-catalyzed cleavage |

Ester Hydrolysis of the Pyran-3-yloxy Linkage

The 4-oxo-4H-pyran-3-yloxy group can undergo ester hydrolysis to form a carboxylic acid. This reaction is supported by studies on similar pyran-3-yl esters , where hydrolysis under alkaline conditions yielded 6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol and glycolic acid derivatives.

| Reaction Conditions | Products | Catalysts |

|---|---|---|

| K₂CO₃, H₂O/CH₃CN, 60°C | Pyran-3-ol + glycolic acid | Base-mediated saponification |

Reactivity of the Piperazine Ring

The 4-(furan-2-carbonyl)piperazin-1-yl group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine, forming quaternary ammonium salts .

-

Acylation : Forms acylated derivatives when treated with acid chlorides (e.g., acetyl chloride) .

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | CH₃I, DMF | N-Methylpiperazine derivative |

| Acylation | AcCl, Et₃N | N-Acetylpiperazine derivative |

Furan-2-carbonyl Group Reactivity

The furan-2-carbonyl moiety may undergo:

-

Electrophilic Substitution : Nitration or sulfonation at the furan ring’s α-position .

-

Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitrofuran derivative |

| Diels-Alder Reaction | 120°C, toluene | Bicyclic adduct |

Isoxazole Ring Stability

The 5-methylisoxazol-3-yl group is stable under mild conditions but undergoes ring-opening in strong acids (e.g., conc. H₂SO₄) to form β-keto amides .

Oxidation of the Pyran-4-one System

The 4-oxo-4H-pyran ring may be oxidized to a dicarboxylic acid derivative using KMnO₄ in acidic media .

属性

IUPAC Name |

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7/c1-14-9-19(23-32-14)22-20(27)13-31-18-12-30-15(10-16(18)26)11-24-4-6-25(7-5-24)21(28)17-3-2-8-29-17/h2-3,8-10,12H,4-7,11,13H2,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWKUGLREIIQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。